2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine
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Overview
Description
2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . One common method includes the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The reaction is carried out under reflux conditions in methanol, using sodium borohydride as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1 . These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrazine: Exhibits antibacterial properties.
1,2,4-Triazolo[1,5-c]pyrimidine: Used in the synthesis of various biologically active compounds.
Uniqueness
2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Biological Activity
2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention for its diverse biological activities, including antiviral, antibacterial, and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure features a phenyl group attached to a triazolopyrimidine core, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1. These enzymes play significant roles in DNA repair and epigenetic regulation, respectively .
- Antiviral Activity : Research indicates that derivatives of this compound can disrupt the RNA-dependent RNA polymerase (RdRP) complex in influenza A virus by targeting the PA-PB1 interface. This suggests potential as an antiviral agent against influenza viruses .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several studies have explored the efficacy of this compound:
- Antiviral Effects : A study demonstrated that compounds derived from this triazolopyrimidine effectively inhibited influenza virus replication in vitro by targeting the polymerase complex. The binding affinity was rationalized through molecular docking studies that highlighted critical interactions within the PA C cavity .
- Anticancer Activity : Another investigation focused on the compound's cytotoxic effects against various cancer cell lines. The results indicated significant growth inhibition in MCF-7 and HepG2 cells with IC50 values ranging from 2 to 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
- Antibacterial Properties : Research has shown that derivatives of this compound possess notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring was found to enhance this activity significantly .
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-9-6-7-16-11(13-9)14-10(15-16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBRGREMQIWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)C3=CC=CC=C3)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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